3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated pyrazole intermediate in the presence of a palladium catalyst.
Introduction of the tolyl group: This can be done through a similar coupling reaction or via direct alkylation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: 3-(4-Hydroxyphenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid
Reduction: 3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-5-methanol
Substitution: 3-(4-Nitrophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid (nitration product)
Scientific Research Applications
3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor modulation, it may act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1H-indole-5-carboxylic acid
- 3-(4-Methoxyphenyl)-1H-imidazole-5-carboxylic acid
- 3-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
3-(4-Methoxyphenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both methoxyphenyl and tolyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-(3-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C18H16N2O3/c1-12-4-3-5-14(10-12)20-17(18(21)22)11-16(19-20)13-6-8-15(23-2)9-7-13/h3-11H,1-2H3,(H,21,22) |
InChI Key |
FOZBAQNSGWKUMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O |
Origin of Product |
United States |
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